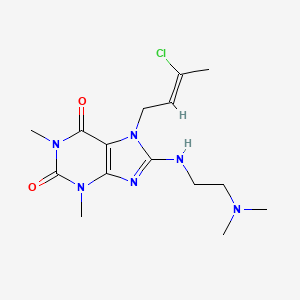![molecular formula C14H23NO3 B7773722 5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid](/img/structure/B7773722.png)
5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid: is an organic compound with a complex structure that includes a furan ring substituted with tert-butyl, diethylaminomethyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Diethylaminomethyl Group: This step involves the reaction of the furan ring with diethylamine and formaldehyde under Mannich reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The diethylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving furan derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminomethyl group can enhance binding affinity to certain biological targets, while the furan ring can participate in π-π interactions. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-4-aminomethyl-furan-2-carboxylic acid: Similar structure but lacks the diethyl groups.
4-Diethylaminomethyl-furan-2-carboxylic acid: Similar structure but lacks the tert-butyl group.
5-tert-Butyl-furan-2-carboxylic acid: Similar structure but lacks the diethylaminomethyl group.
Uniqueness
5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid is unique due to the presence of both the tert-butyl and diethylaminomethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, solubility, and binding affinity to various targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-4-(diethylaminomethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-6-15(7-2)9-10-8-11(13(16)17)18-12(10)14(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQNHLJVILVQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(OC(=C1)C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B7773641.png)
![2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B7773644.png)
![2-[(3-Chloro-4-methyl-phenylcarbamoyl)-methylsulfanyl]-nicotinic acid](/img/structure/B7773646.png)
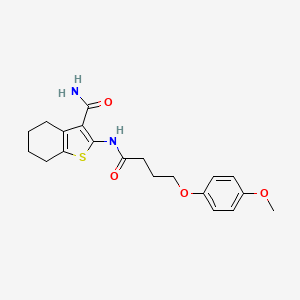
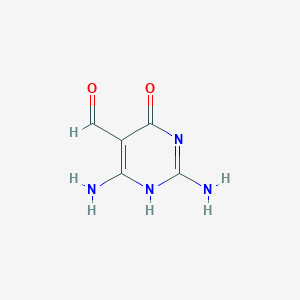
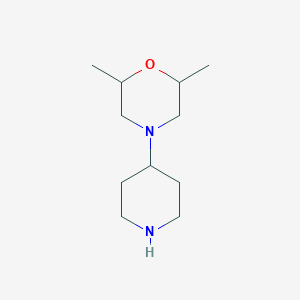
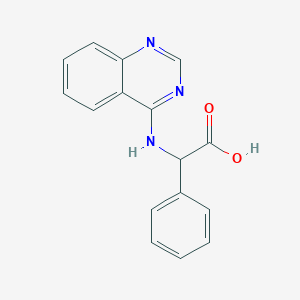
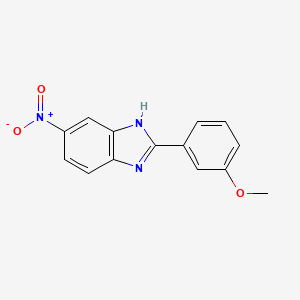
![2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B7773680.png)
![1-(2,4-Dichlorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7773687.png)
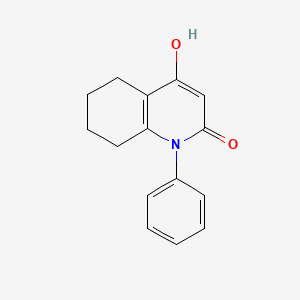
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773693.png)
![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773698.png)
